
3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile: is an organic compound characterized by the presence of four phenoxy groups attached to a benzene ring, which also bears two nitrile groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile typically involves the reaction of a suitable benzene derivative with phenol under specific conditions. One common method involves the use of a catalyst to facilitate the substitution of hydrogen atoms on the benzene ring with phenoxy groups. The nitrile groups are then introduced through a subsequent reaction, often involving a cyanation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine: Research in biology and medicine explores the potential of this compound as a precursor for drug development. Its derivatives may exhibit biological activity, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability.
Wirkmechanismus
The mechanism by which 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile exerts its effects depends on its specific application. In chemical reactions, its phenoxy and nitrile groups participate in various transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved in its biological activity are subjects of ongoing research, with studies focusing on its interaction with cellular components and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 3,4,5,6-Tetrachlorobenzene-1,2-dicarbonitrile
- 3,4,5,6-Tetraphenylbenzene-1,2-dicarbonitrile
- 3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile
Comparison: Compared to similar compounds, 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile is unique due to the presence of phenoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and influence its reactivity in various chemical transformations. The nitrile groups also contribute to its versatility as a synthetic intermediate, making it a valuable compound in both academic and industrial research.
Eigenschaften
CAS-Nummer |
56266-90-1 |
|---|---|
Molekularformel |
C32H20N2O4 |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
3,4,5,6-tetraphenoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C32H20N2O4/c33-21-27-28(22-34)30(36-24-15-7-2-8-16-24)32(38-26-19-11-4-12-20-26)31(37-25-17-9-3-10-18-25)29(27)35-23-13-5-1-6-14-23/h1-20H |
InChI-Schlüssel |
QXJKFECIPPEQDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2C#N)C#N)OC3=CC=CC=C3)OC4=CC=CC=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


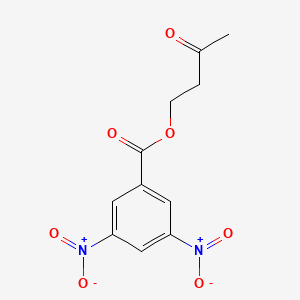
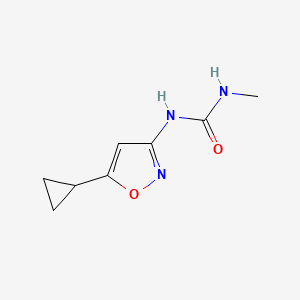
![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
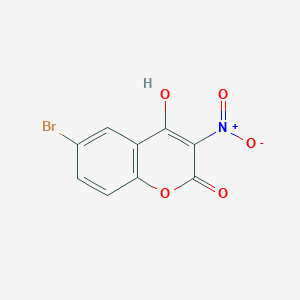
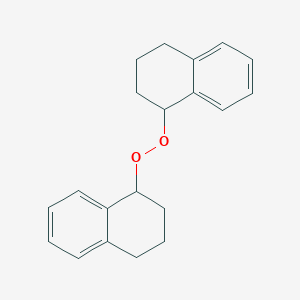

![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)
![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)

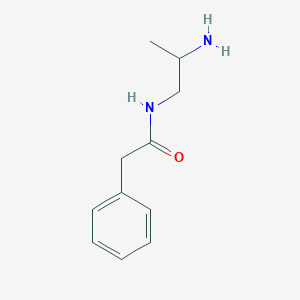
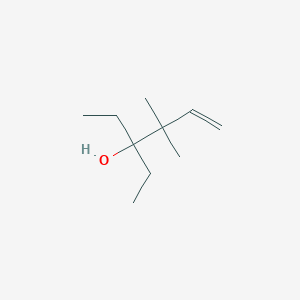
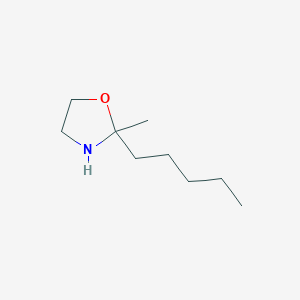
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
